molecular formula C10H13NO2 B556593 (R)-2-Amino-3-(m-tolyl)propanoic acid CAS No. 114926-39-5

(R)-2-Amino-3-(m-tolyl)propanoic acid

Cat. No.: B556593
CAS No.: 114926-39-5
M. Wt: 179.22 g/mol
InChI Key: JZRBSTONIYRNRI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(m-tolyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques and Biochemical Applications

  • Ninhydrin Reaction for Amino Acid Analysis

    The reaction of ninhydrin with primary amino groups, including those similar to (R)-2-Amino-3-(m-tolyl)propanoic acid, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific fields such as agricultural, biochemical, clinical, and nutritional sciences. This reaction is unique for its broad applicability and the formation of a distinct chromophore by all primary amines, facilitating their detection and analysis (Friedman, 2004).

  • Hydrophilic Interaction Chromatography (HILIC)

    HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids and their derivatives. It is particularly advantageous for the separation of peptides, proteins, drugs, and metabolites, highlighting the importance of developing analytical techniques for compounds like this compound (Jandera, 2011).

Biological and Pharmacological Research

  • Roles in Plant Stress Resistance

    Amino acids like glycine betaine and proline play crucial roles in improving plant abiotic stress resistance, suggesting that research into similar amino acids could uncover new methods to enhance crop resilience against environmental stresses (Ashraf & Foolad, 2007).

  • Pharmacological Properties of Amino Acid Derivatives

    Studies on the pharmacological properties of amino acid derivatives, including those with structures similar to this compound, have shown potential in developing new pharmacological agents. These include their roles in creating antiviral compounds, highlighting the therapeutic potential of amino acid-based molecules (Grigor’ev, Tkacheva, & Morozov, 2014).

Synthesis and Chemical Applications

  • Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

    The use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives demonstrates the versatility of amino acids in organic synthesis, offering pathways for creating novel compounds with enhanced biological or chemical properties (Kiss, Kardos, Vass, & Fülöp, 2018).

  • Conducting Polymers and Molecularly Imprinted Polymers for Amino Acid Detection

    The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids underscores the importance of this compound and similar compounds in environmental monitoring, food safety, and clinical diagnostics (Dinu & Apetrei, 2022).

Biochemical Analysis

Biochemical Properties

The biochemical properties of ®-2-Amino-3-(m-tolyl)propanoic acid are not fully understood due to limited research. As a derivative of phenylalanine, it may share some biochemical properties with its parent compound. Phenylalanine is known to be a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the biological pigment melanin

Cellular Effects

Phenylalanine and its derivatives are known to play crucial roles in various cellular processes, including protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . The additional methyl group in ®-2-Amino-3-(m-tolyl)propanoic acid could potentially modulate these effects.

Molecular Mechanism

As a derivative of phenylalanine, it may interact with the same enzymes and proteins as phenylalanine, potentially influencing enzyme activity, gene expression, and binding interactions with biomolecules .

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-3-(m-tolyl)propanoic acid are not well-defined. As a derivative of phenylalanine, it might be involved in similar metabolic pathways, potentially interacting with the same enzymes or cofactors .

Properties

IUPAC Name

(2R)-2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312961
Record name 3-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114926-39-5
Record name 3-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114926-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.